molecular formula C16H25NO3S B6695150 N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine

N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine

Cat. No.: B6695150
M. Wt: 311.4 g/mol
InChI Key: URPFLDZFPZELKB-UHFFFAOYSA-N
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Description

N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine is a complex organic compound with a unique structure that includes a sulfonyl group, an amine group, and a substituted oxolane ring

Properties

IUPAC Name

N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-13-5-7-15(8-6-13)21(18,19)11-14(2)17-12-16(3)9-4-10-20-16/h5-8,14,17H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPFLDZFPZELKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)NCC2(CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine typically involves multiple steps, starting with the preparation of the oxolane ring and the sulfonyl group. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine in the presence of a base.

    Coupling Reactions: The final step involves coupling the oxolane ring with the sulfonylated amine using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxolane ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methyloxolan-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.

    Sulfonamides: Known for their antibacterial properties.

    Sulfonylureas: Used as antidiabetic agents.

Uniqueness

The unique combination of the oxolane ring and the sulfonyl group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

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